molecular formula C8H15NO2 B13595582 4-[2-(Oxiran-2-yl)ethyl]morpholine

4-[2-(Oxiran-2-yl)ethyl]morpholine

Cat. No.: B13595582
M. Wt: 157.21 g/mol
InChI Key: KAHVFHBOWHLSIN-UHFFFAOYSA-N
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Description

4-[2-(Oxiran-2-yl)ethyl]morpholine is a chemical compound that features a morpholine ring substituted with an oxirane (epoxide) group. This compound is of interest due to its unique structure, which combines the reactivity of the epoxide group with the stability and versatility of the morpholine ring. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Oxiran-2-yl)ethyl]morpholine typically involves the reaction of morpholine with an epoxide-containing compound. One common method is the reaction of morpholine with epichlorohydrin under basic conditions to form the desired product. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the epoxide ring and subsequent formation of the morpholine derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Oxiran-2-yl)ethyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while nucleophilic substitution can produce a variety of substituted morpholine derivatives.

Scientific Research Applications

4-[2-(Oxiran-2-yl)ethyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Oxiran-2-yl)ethyl]morpholine involves the reactivity of the epoxide group. The epoxide can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The morpholine ring provides stability and can interact with different molecular targets, influencing the compound’s overall reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Oxiran-2-yl)ethyl]morpholine is unique due to its combination of an epoxide group and a morpholine ring, which imparts specific reactivity and stability. This makes it a valuable compound for various chemical and industrial applications.

Biological Activity

4-[2-(Oxiran-2-yl)ethyl]morpholine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The morpholine ring is a common pharmacophore in many drugs, and the presence of an epoxide group can enhance reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of morpholine with epichlorohydrin or similar reagents, leading to the formation of the oxirane ring. This reaction can be optimized through various conditions to yield higher purity and yield.

Antimicrobial Properties

Research has indicated that compounds containing morpholine and epoxide functionalities exhibit significant antimicrobial activities. For instance, derivatives of morpholine have shown effectiveness against various bacterial strains:

  • Antibacterial Activity : Studies have reported that morpholine derivatives possess minimum inhibitory concentrations (MICs) ranging from 20 to 40 µM against Staphylococcus aureus and Escherichia coli . The incorporation of the oxirane moiety may enhance this activity by facilitating interactions with bacterial cell walls or membranes.

Anticancer Activity

The anticancer potential of morpholine derivatives has also been explored. In vitro studies demonstrated that certain morpholine-based compounds exhibited IC50 values comparable to established chemotherapeutics:

CompoundCell LineIC50 (µM)
This compoundHeLa16.32
Standard Drug (5-Fluorouracil)HeLa5.80

These results suggest that this compound may have promising anticancer properties, particularly in targeting cervical cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : Similar to other morpholine derivatives, it may interfere with bacterial protein synthesis pathways.
  • Cell Cycle Arrest : Some studies indicate that morpholine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The epoxide group may contribute to increased oxidative stress within cells, promoting cytotoxic effects against cancerous cells.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of various morpholine derivatives, including this compound, against multiple strains. The results indicated that this compound exhibited a significant zone of inhibition compared to controls, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In a comparative study involving several morpholine derivatives, this compound was tested against HeLa and A549 cell lines. The compound demonstrated notable cytotoxicity with an IC50 value significantly lower than many other tested derivatives, suggesting its potential as an anticancer agent .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

4-[2-(oxiran-2-yl)ethyl]morpholine

InChI

InChI=1S/C8H15NO2/c1(8-7-11-8)2-9-3-5-10-6-4-9/h8H,1-7H2

InChI Key

KAHVFHBOWHLSIN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC2CO2

Origin of Product

United States

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